molecular formula C10H13NO B1679929 Normephedrone CAS No. 31952-47-3

Normephedrone

Cat. No.: B1679929
CAS No.: 31952-47-3
M. Wt: 163.22 g/mol
InChI Key: OHULHWHSUJEYIT-UHFFFAOYSA-N
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Description

Normephedrone, also known as 4-methylcathinone, is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the better-known drug mephedrone (4-methylmethcathinone). This compound is known for its psychoactive effects, which include stimulation and euphoria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Normephedrone can be synthesized through several synthetic routes. One common method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification to form the hydrochloride or hydrobromide salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Normephedrone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylcathinone carboxylic acid, while reduction can produce 4-methylcathinone alcohol .

Scientific Research Applications

Normephedrone has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of cathinones.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Normephedrone exerts its effects by promoting the release of monoamines, such as dopamine and serotonin, through interaction with their respective transporters. It displays a selectivity to promote monoamine release via the dopamine transporter over the serotonin transporter . This mechanism is similar to that of other stimulant drugs, leading to increased levels of these neurotransmitters in the synaptic cleft and resulting in stimulation and euphoria.

Comparison with Similar Compounds

Normephedrone is structurally similar to other synthetic cathinones, such as:

This compound is unique in its specific selectivity for the dopamine transporter over the serotonin transporter, which distinguishes it from other cathinones that may have different selectivity profiles .

Properties

IUPAC Name

2-amino-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHULHWHSUJEYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032529
Record name 4-Methylcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31952-47-3
Record name 2-Amino-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31952-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normephedrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031952473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9HK59OK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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